3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-
CAS No.: 919106-10-8
Cat. No.: VC16953261
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919106-10-8 |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 3-methyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C11H14N2/c1-13-7-10-5-11(10,8-13)9-3-2-4-12-6-9/h2-4,6,10H,5,7-8H2,1H3 |
| Standard InChI Key | ZJBQKIZQUXQULK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2CC2(C1)C3=CN=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Bicyclic Framework and Substituent Configuration
The compound’s core structure, 3-azabicyclo[3.1.0]hexane, consists of a fused bicyclic system comprising a five-membered ring and a three-membered ring. The nitrogen atom resides at the bridgehead position (3-position), while the methyl and pyridinyl groups occupy the 3- and 1-positions, respectively . The SMILES notation (CN1CC2C(C1)(C2)c1cccnc1) clarifies the connectivity: the methyl group (CH₃) is bonded to the nitrogen, and the pyridine ring is attached to the bridged carbon .
Synthetic Methodologies
Copper-Catalyzed Tandem Michael Addition and Cyclization
A scalable route involves the reaction of allenes with allylamines in the presence of a copper catalyst . The mechanism proceeds via:
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Michael Addition: The allylamine attacks the allene’s electrophilic β-carbon, forming a conjugated enamine intermediate.
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Oxidative Carbanion Cyclization: Copper mediates intramolecular 5-exo-trig cyclization, yielding the bicyclic framework .
This method achieves moderate to high yields (42–85%) and tolerates diverse substituents, making it suitable for derivatization .
Alternative Routes and Precursors
Physicochemical Properties
The hydrochloride salt (CAS: 73799-64-1) of the parent 3-azabicyclo[3.1.0]hexane exhibits a boiling point of 156.4°C and a flash point of 48.4°C, suggesting volatility under standard conditions .
Industrial and Research Applications
Intermediate in Organic Synthesis
The compound serves as a precursor for 1,2,5-thiadiazole derivatives, which are explored as kinase inhibitors and antimicrobial agents .
Material Science
Bicyclic amines are utilized in polymer cross-linking and coordination chemistry due to their rigid, electron-donating scaffolds .
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